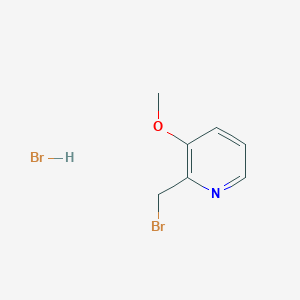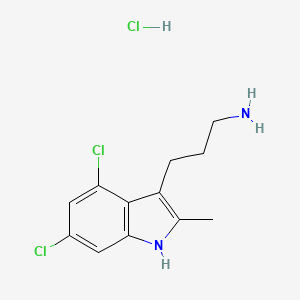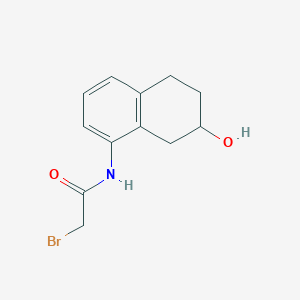
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with a complex structure that includes a bromine atom, a hydroxy group, and an acetamide group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the acetamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper may be employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amine or a thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: shares similarities with other brominated acetamides and hydroxy-substituted naphthalenes.
This compound: is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both a bromine atom and a hydroxy group in the same molecule allows for diverse chemical reactivity.
- The tetrahydronaphthalene ring provides a rigid structure that can influence the compound’s interaction with biological targets.
Properties
CAS No. |
851266-66-5 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H14BrNO2/c13-7-12(16)14-11-3-1-2-8-4-5-9(15)6-10(8)11/h1-3,9,15H,4-7H2,(H,14,16) |
InChI Key |
PSNFKUFKPQPSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



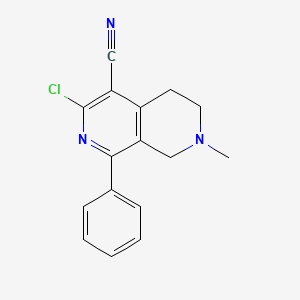

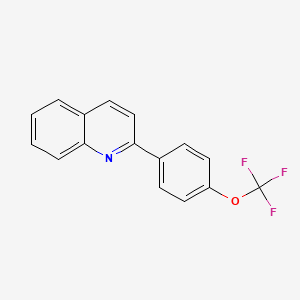


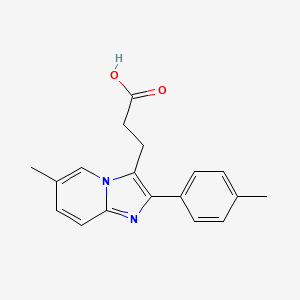
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11840476.png)
